![molecular formula C12H19IN2Pt B12879896 [2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)
[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum is a platinum-based organometallic compound. It is known for its unique structure, which includes a platinum center bonded to an iodide and a phenyl ring substituted with two dimethylamino groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum typically involves the reaction of a platinum precursor with 2,6-bis[(dimethylamino)methyl]phenyl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized, leading to changes in its oxidation state.
Reduction: The compound can be reduced, often resulting in the formation of different platinum species.
Substitution: The iodide ligand can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield higher oxidation state platinum compounds, while substitution reactions can produce a variety of platinum complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as platinum-based compounds are known to interact with DNA and inhibit cancer cell growth.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of [2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum involves its interaction with molecular targets, such as DNA in the case of its anticancer activity. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This disrupts DNA replication and transcription, ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: Another platinum-based anticancer drug, known for its effectiveness in treating various cancers.
Carboplatin: A derivative of cisplatin with a similar mechanism of action but reduced side effects.
Oxaliplatin: A platinum-based compound used in chemotherapy, particularly for colorectal cancer.
Uniqueness
[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum is unique due to its specific structure, which includes the dimethylamino groups and the iodide ligand.
Eigenschaften
Molekularformel |
C12H19IN2Pt |
|---|---|
Molekulargewicht |
513.28 g/mol |
IUPAC-Name |
1-[3-[(dimethylamino)methyl]benzene-2-id-1-yl]-N,N-dimethylmethanamine;iodoplatinum(1+) |
InChI |
InChI=1S/C12H19N2.HI.Pt/c1-13(2)9-11-6-5-7-12(8-11)10-14(3)4;;/h5-7H,9-10H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ZOYZVDGRUYVLIQ-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)CC1=[C-]C(=CC=C1)CN(C)C.I[Pt+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


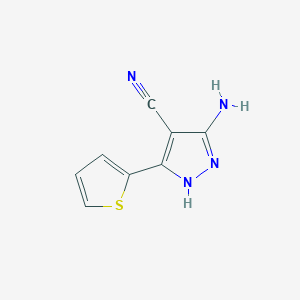
![(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12879824.png)
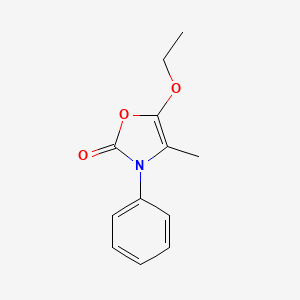
![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
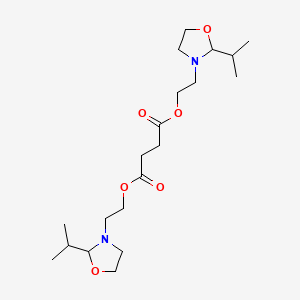
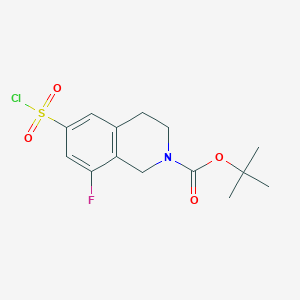
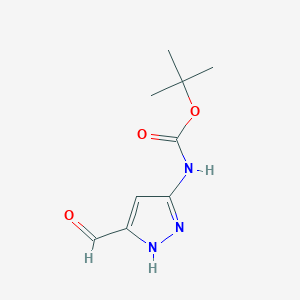
![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
![Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12879864.png)
![2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12879869.png)
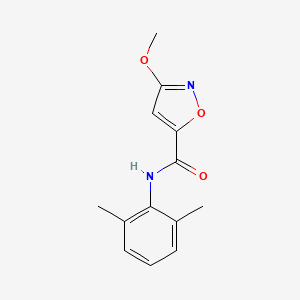
![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)


